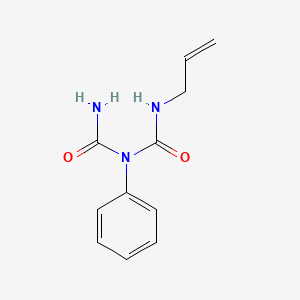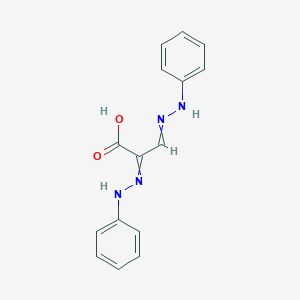
2,3-Bis(phenylhydrazinylidene)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(phenylhydrazinylidene)propanoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylhydrazinylidene)propanoic acid typically involves the reaction of phenylhydrazine with a suitable precursor, such as a diketone or an aldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2,3-Bis(phenylhydrazinylidene)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2,3-Bis(phenylhydrazinylidene)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Bis(phenylhydrazinylidene)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylhydrazine: A precursor used in the synthesis of 2,3-Bis(phenylhydrazinylidene)propanoic acid.
Hydrazones: A class of compounds with similar hydrazone linkages.
Propanoic Acid Derivatives: Compounds with a propanoic acid backbone.
Uniqueness
This compound is unique due to its dual phenylhydrazinylidene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
75640-08-3 |
|---|---|
分子式 |
C15H14N4O2 |
分子量 |
282.30 g/mol |
IUPAC名 |
2,3-bis(phenylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C15H14N4O2/c20-15(21)14(19-18-13-9-5-2-6-10-13)11-16-17-12-7-3-1-4-8-12/h1-11,17-18H,(H,20,21) |
InChIキー |
WKOCWIVJRQWMFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


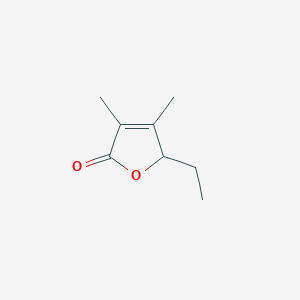
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)
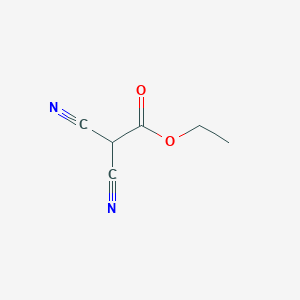


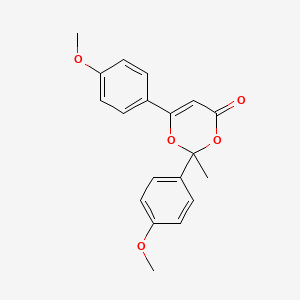
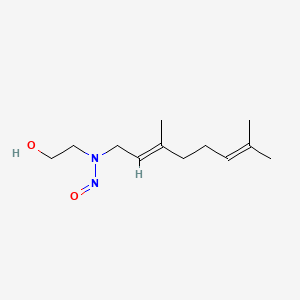
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
